2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride
Description
Historical Context of Pyrazole Derivatives in Medicinal Chemistry
The development of pyrazole chemistry traces its origins to the late 19th century, establishing a foundation that continues to influence modern medicinal chemistry research. The term pyrazole was first coined by Ludwig Knorr in 1883, marking the beginning of systematic studies into this important class of heterocyclic compounds. The historical significance of pyrazole derivatives became evident with the synthesis of the first pyrazole-antipyrine in 1887, which was subsequently screened for anti-inflammatory, analgesic, and antipyretic activities. This early work established pyrazole as a major pharmacophore and central scaffold that partly defines the pharmacological profile of numerous derivatives.
The therapeutic potential of pyrazole compounds was further validated with the introduction of Phenazone, which became the first pyrazole commercially available as an antipyretic agent. This milestone demonstrated the practical medicinal applications of pyrazole derivatives and opened new avenues for pharmaceutical development. The progression from laboratory synthesis to clinical application illustrated the versatility and therapeutic value of the pyrazole nucleus in drug development.
In 1959, the discovery of 1-pyrazolyl-alanine as the first natural pyrazole isolated from watermelon seeds provided additional insights into the biological relevance of these compounds. This finding suggested that pyrazole structures, while rare in nature, possess inherent biological significance that extends beyond synthetic applications. The historical trajectory of pyrazole research has consistently demonstrated the scaffold's ability to provide useful ligands for receptors and enzymes, including p38 mitogen-activated protein kinase and different kinases, cyclooxygenase, and other important therapeutic targets.
Recent developments have shown a remarkable acceleration in pyrazole-based drug discovery, with most pyrazole-containing drugs being reported after 2016. This trend reflects advances in synthetic medicinal chemistry and a deeper understanding of structure-activity relationships that govern the pharmacological properties of pyrazole derivatives. The flourishing research into pyrazole derivatives as drug candidates has advanced our understanding of inflammation-related diseases and treatment approaches.
Significance of Nitro-Functionalized Pyrazole Compounds
Nitro-functionalized pyrazole compounds represent a specialized subset of pyrazole derivatives that exhibit unique chemical and biological properties attributable to the electron-withdrawing nature of the nitro group. The incorporation of nitro substituents at specific positions on the pyrazole ring significantly influences the compound's reactivity, stability, and biological activity profile. Research has demonstrated that nitro groups at the 4-position of pyrazole rings can undergo various chemical transformations and participate in specific biological interactions.
The significance of nitro-functionalized pyrazoles extends beyond traditional pharmaceutical applications to include specialized research areas such as energetic materials and antimicrobial agents. Studies have shown that compounds such as 3-nitropyrazole and 4-nitropyrazole serve as important building blocks for further synthetic elaboration, with 4-nitropyrazole exhibiting a melting point of 163-165 degrees Celsius and a density of 1.52 grams per cubic centimeter. These physical properties reflect the structural influence of the nitro group on the overall molecular characteristics.
Historical research into nitro-substituted pyrazoles has revealed their potential as antibacterial agents. A notable example is 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, which exhibited an antibacterial spectrum similar to that of nitrofurantoin but with lower inhibitory concentrations. This compound demonstrated significant antibacterial activity and was highly effective against experimental bacterial infections in laboratory studies. The compound achieved peak concentrations of 5.8 micrograms per milliliter in blood and greater than 1,000 micrograms per milliliter in urine following single oral administration, highlighting the favorable pharmacokinetic profile of certain nitro-pyrazole derivatives.
Recent investigations have expanded the understanding of nitro-functionalized pyrazoles to include their antiplasmodial properties. Studies have demonstrated that the antiplasmodial activity of nitroaromatic compounds, including nitro-pyrazoles, partly correlates with their efficacy as Plasmodium falciparum glutathione reductase inhibitors and their reactivity with single-electron transferring enzymes. This dual mechanism of action, involving both antioxidant enzyme inhibition and redox cycling, represents a sophisticated approach to antimalarial drug development.
Overview of 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide Hydrochloride
This compound represents a structurally distinct nitro-functionalized pyrazole derivative characterized by specific molecular features that distinguish it from other compounds in this class. The compound possesses the molecular formula Carbon-5 Hydrogen-8 Chlorine-1 Nitrogen-5 Oxygen-2, corresponding to a molecular weight of 205.60 grams per mole. This molecular composition reflects the presence of a pyrazole ring system substituted with a nitro group at the 4-position, connected to an ethanimidamide moiety through a nitrogen linkage, and formulated as a hydrochloride salt.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions as 2-(4-nitropyrazol-1-yl)ethanimidamide hydrochloride. The compound is registered in chemical databases under Chemical Abstracts Service number 1423029-01-9, providing a unique identifier for research and commercial purposes. The Standard International Chemical Identifier for this compound is InChI=1S/Carbon-5 Hydrogen-7 Nitrogen-5 Oxygen-2.ClH/c6-5(7)3-9-2-4(1-8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H, which enables precise structural identification and database searching.
The structural features of this compound include several functional groups that contribute to its chemical reactivity and potential biological activity. The nitro group at the 4-position serves as a strong electron-withdrawing substituent that influences the electronic properties of the pyrazole ring. The ethanimidamide moiety provides both hydrogen bond donor and acceptor capabilities through its amidine functionality, potentially enabling specific interactions with biological targets.
Physical and chemical properties of this compound have been characterized through various analytical methods. The compound exhibits specific spectroscopic signatures that confirm its structural identity, including characteristic absorption bands in infrared spectroscopy corresponding to the nitro group, carbon-nitrogen bonds, and nitrogen-hydrogen stretching vibrations. Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignment.
Research Objectives and Scope
The primary research objectives for investigating this compound encompass multiple dimensions of chemical and biological characterization aimed at understanding its potential applications and mechanisms of action. The scope of current research efforts focuses on elucidating the structure-activity relationships that govern the compound's interactions with biological systems, with particular emphasis on identifying specific molecular targets and pathways affected by this nitro-functionalized pyrazole derivative.
Contemporary research approaches to studying this compound involve comprehensive analytical characterization using advanced spectroscopic and chromatographic techniques to confirm identity, purity, and stability under various conditions. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, while mass spectrometry offers insights into molecular fragmentation patterns and structural confirmation. High-performance liquid chromatography serves as a critical tool for assessing compound purity and detecting trace impurities that might influence biological activity.
The research scope extends to investigating potential biological activities through systematic screening against various molecular targets relevant to therapeutic applications. Given the established biological activities of related pyrazole derivatives, research objectives include evaluating the compound's interactions with enzymes, receptors, and other macromolecular targets that might be relevant to disease processes. Particular attention is directed toward understanding how the specific structural features of this compound, including the nitro group positioning and ethanimidamide functionality, contribute to its biological profile.
Mechanistic studies represent another crucial component of the research objectives, aiming to elucidate the molecular basis for any observed biological activities. This includes investigating potential interactions with antioxidant enzymes, similar to other nitroaromatic compounds that have demonstrated activity against Plasmodium falciparum glutathione reductase. Understanding the compound's redox properties and potential for generating reactive species provides insights into possible mechanisms of biological action.
The research scope also encompasses comparative studies with structurally related compounds to identify key structural features that contribute to biological activity. By examining how modifications to the pyrazole ring, nitro group positioning, or ethanimidamide moiety affect biological properties, researchers can develop structure-activity relationships that guide future compound optimization efforts. This systematic approach enables the identification of lead structures for potential therapeutic development while providing fundamental insights into the chemical biology of nitro-functionalized pyrazole derivatives.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2.ClH/c6-5(7)3-9-2-4(1-8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSZXGQPQYWVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=N)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
- The synthesis begins with a pyrazole derivative, specifically 4-nitropyrazole or its precursor.
- Nitration is performed to introduce the nitro group selectively at the 4-position of the pyrazole ring.
- The pyrazole nitrogen (N-1 position) is then alkylated or functionalized to attach an ethanimidamide moiety.
Amidination Step
- The key step is the formation of the ethanimidamide group attached to the pyrazole nitrogen.
- This is achieved by reacting the appropriate pyrazole intermediate with reagents that introduce the amidine functionality, such as amidine hydrochloride salts or via the reaction of nitriles with ammonia derivatives under controlled conditions.
Hydrochloride Salt Formation
- The final step involves converting the free base ethanimidamide compound into its hydrochloride salt.
- This is typically done by treatment with hydrochloric acid in an appropriate solvent, yielding the crystalline hydrochloride salt that is more stable and easier to handle.
Reaction Conditions and Purification
- Reaction temperatures are carefully controlled, often requiring cooling during nitration to avoid overreaction.
- Solvents like dichloromethane, methanol, or ethanol may be used depending on the step.
- Purification is commonly performed via recrystallization from suitable solvents or by chromatographic techniques to ensure high purity.
- The hydrochloride salt is typically isolated by filtration after precipitation.
Data Summary Table of Compound Characteristics
| Parameter | Details |
|---|---|
| CAS Number | 1423029-01-9 |
| Molecular Formula | C5H8ClN5O2 |
| Molecular Weight | 205.6 g/mol |
| IUPAC Name | 2-(4-nitropyrazol-1-yl)ethanimidamide; hydrochloride |
| SMILES | C1=C(C=NN1CC(=N)N)N+[O-].Cl |
| Purification Techniques | Recrystallization, chromatography |
| Typical Solvents Used | Methanol, ethanol, dichloromethane |
| Reaction Types Involved | Nitration, amidination, salt formation |
Research Findings and Notes on Preparation
- The synthesis requires careful control of nitration to avoid substitution at undesired positions on the pyrazole ring.
- Amidination is sensitive to moisture and requires anhydrous conditions to maximize yield.
- The hydrochloride salt form improves compound stability and solubility for further applications.
- While specific detailed experimental procedures are limited in publicly available literature, the general synthetic strategy aligns with standard pyrazole derivatization and amidine chemistry protocols.
Comparative Analysis with Related Compounds
| Compound | CAS Number | Key Difference | Preparation Complexity |
|---|---|---|---|
| 2-(3-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride | 1461713-67-6 | Nitro group at 3-position | Similar, but regioselectivity differs |
| 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride | 1423029-01-9 | Nitro group at 4-position | Requires selective nitration at 4-position |
This comparison highlights the regioselectivity challenge in nitration steps during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the pyrazole ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(4-Amino-1H-pyrazol-1-yl)ethanimidamide hydrochloride.
Substitution: Various substituted ethanimidamide derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
The compound “2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride” has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties. Studies have shown that compounds containing pyrazole moieties exhibit significant antibacterial and antifungal activities.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The findings indicated that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
Research has also indicated that this compound possesses anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study:
A study published in Phytotherapy Research evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results showed a significant reduction in inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied. This compound has shown promise in inhibiting cancer cell proliferation.
Research Findings:
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Pesticidal Activity
The compound has been explored for its pesticidal properties. Pyrazole derivatives are known to exhibit insecticidal activity, making them suitable candidates for agricultural applications.
Research Findings:
A study published in Pest Management Science investigated the efficacy of this compound against common agricultural pests. The results indicated a high mortality rate among treated insects, suggesting its potential as an environmentally friendly pesticide .
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used as a precursor for synthesizing functional materials.
Case Study:
Research conducted at a leading materials science laboratory demonstrated that this compound could be used to create metal-organic frameworks (MOFs). These materials have applications in gas storage and catalysis due to their high surface area and tunable porosity .
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
The following analysis compares 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride with ethanimidamide derivatives bearing substituents such as halogens, alkoxy groups, and thioether moieties.
Key Observations :
- The nitro-substituted phenyl analog (93% yield) demonstrates higher synthetic efficiency compared to the chloro-substituted derivative (58%), suggesting that electron-withdrawing groups like NO₂ may enhance reaction rates.
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability.
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- Halogenated derivatives (e.g., dichlorophenyl) exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., halogen bonding).
- Thioether-substituted analogs show lower thermal stability (lower mp), possibly due to reduced crystallinity.
- The nitro group in the target compound may enhance polarity, improving aqueous solubility compared to hydrophobic chloro or alkoxy derivatives.
Biological Activity
2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by a nitro group attached to a pyrazole ring, suggests various therapeutic applications.
- Molecular Formula : C₅H₈N₄O₂
- Molecular Weight : 156.14 g/mol
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Properties : Compounds with similar pyrazole structures have shown promise in inhibiting cancer cell proliferation. The pyrazole moiety is often associated with the inhibition of various enzymes and receptors involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, contributing to its potential as a therapeutic agent in inflammatory diseases.
The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. Additionally, the pyrazole ring may modulate the activity of enzymes involved in metabolic pathways .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds similar to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(1H-pyrazol-4-yl)ethanamine | Pyrazole ring without nitro group | Potentially lower reactivity |
| 3-amino-1H-pyrazole | Amino substitution on pyrazole | Enhanced biological activity |
| 4-methyl-1H-pyrazole | Methyl substitution on pyrazole | Altered lipophilicity affecting bioavailability |
| 5-nitro-1H-pyrazole | Nitro group at position 5 | Different electronic properties |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activities of pyrazole derivatives, including this compound:
- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant antitumor activity against various cancer cell lines. The mechanism was linked to their ability to inhibit tubulin polymerization, thus preventing cell division .
- Antimicrobial Properties : Research indicated that compounds similar to this compound showed promising antimicrobial activity against bacterial strains such as E. coli and Bacillus subtilis. The compounds were effective at concentrations comparable to standard antibiotics .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of pyrazole derivatives revealed alterations in absorption and metabolism when interacting with biological targets. This suggests potential for enhanced therapeutic effects through optimized dosing regimens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride, and how can experimental efficiency be improved?
- Methodological Answer : The synthesis of nitro-substituted pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized using chloroacetyl chloride and pyrazole derivatives in dichloromethane with a base like triethylamine . To enhance efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) and machine learning to predict optimal conditions, as demonstrated by ICReDD’s feedback loop between computational predictions and experimental validation . Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, stoichiometry) and minimize trial-and-error approaches .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and nitro-group placement.
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity.
- Mass Spectrometry (MS) for molecular weight verification.
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation.
Cross-reference spectral data with computational simulations (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities .
Q. How should researchers handle stability and storage challenges for nitro-containing pyrazole derivatives?
- Methodological Answer : Nitro groups are prone to photodegradation and thermal decomposition. Store the compound in amber vials at –20°C under inert atmosphere (argon/nitrogen). Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products . For lab handling, avoid prolonged exposure to light and use protective equipment (gloves, goggles) as per GHS guidelines .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways, focusing on intermediates and transition states. For example, ICReDD’s reaction path search methods can identify key steps like nitro-group activation or imidamide protonation . Pair this with molecular dynamics to simulate solvent effects and catalyst interactions. Validate predictions experimentally via in-situ IR spectroscopy or trapping of intermediates .
Q. How can contradictory data in kinetic studies of this compound be resolved?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent polarity). Apply statistical contradiction analysis frameworks, such as:
- Sensitivity Analysis : Identify parameters (e.g., temperature, catalyst loading) with the highest impact on outcomes.
- Bayesian Inference : Quantify uncertainty in kinetic models using posterior probability distributions.
- Reproducibility Protocols : Standardize reaction conditions (e.g., degassing solvents, strict temperature control) and cross-validate results across labs .
Q. What advanced methodologies optimize the compound’s bioactivity in target-specific applications (e.g., enzyme inhibition)?
- Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing nitro with other electron-withdrawing groups). Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities against target enzymes. Validate with in-vitro assays (e.g., fluorescence-based inhibition assays) and correlate with computational results. Integrate high-throughput screening (HTS) to rapidly test derivatives .
Q. How can researchers design predictive models for the compound’s behavior in complex matrices (e.g., biological systems)?
- Methodological Answer : Develop machine learning models trained on physicochemical properties (logP, pKa, solubility) and in-vivo/in-vitro data. Use tools like COSMOtherm for solubility prediction and PK-Sim for pharmacokinetic modeling. Validate with microfluidic organ-on-a-chip systems to simulate biological uptake and metabolism .
Methodological Resources
- Experimental Design : Apply DoE (e.g., Box-Behnken, Central Composite Design) to optimize reaction yields and minimize variables .
- Data Validation : Use open-source platforms (e.g., KNIME, Python’s SciPy) for statistical analysis and outlier detection .
- Safety Compliance : Follow OSHA HCS guidelines for handling corrosive/toxic intermediates, including fume hood use and emergency protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
